7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
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Description
7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of VU0606096-1 is currently under investigation. It is known that the compound contains abenzimidazole moiety , a heterocyclic aromatic organic compound. Benzimidazole derivatives have been found to exhibit a wide range of biological activities and are key components in functional molecules used in various applications .
Mode of Action
The presence of the benzimidazole moiety suggests that it might interact with biological targets in a manner similar to other benzimidazole derivatives . These compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a diverse range of biochemical pathways due to their versatile chemical structure . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that benzimidazole derivatives can exhibit a wide range of pharmacokinetic properties, depending on their specific chemical structure .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that vu0606096-1 may also have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-14-24-20-7-2-3-8-21(20)25(14)12-15(26)13-28-16-9-10-18-17-5-4-6-19(17)23(27)29-22(18)11-16/h2-3,7-11,15,26H,4-6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWNEDZNLKYTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC4=C(C=C3)C5=C(CCC5)C(=O)O4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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